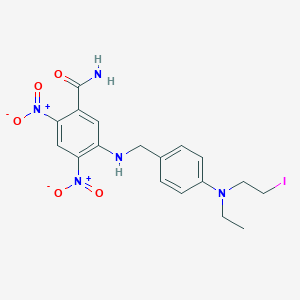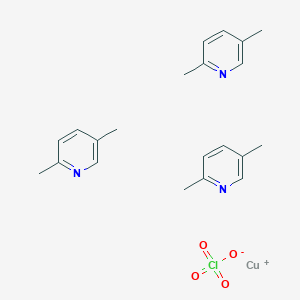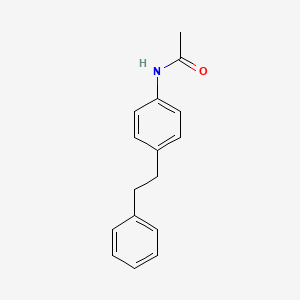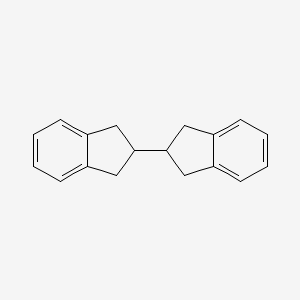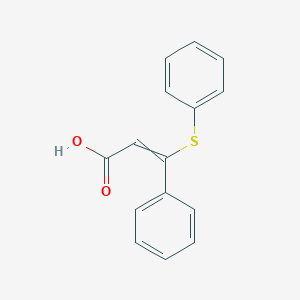
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid: is an organic compound with the molecular formula C15H12O2S. This compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a prop-2-enoic acid backbone. It is a derivative of cinnamic acid, where the hydrogen atom on the β-carbon is replaced by a phenylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzaldehyde and thiophenol.
Knoevenagel Condensation: Benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form cinnamic acid.
Thioether Formation: The cinnamic acid is then reacted with thiophenol in the presence of a catalyst such as iodine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid backbone can be reduced to form the corresponding saturated acid.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its phenyl and phenylsulfanyl groups.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the phenylsulfanyl group.
3-Phenylpropanoic Acid: A saturated analog without the double bond.
3-Phenyl-2-sulfanylpropanoic Acid: A similar compound with a thiol group instead of a phenylsulfanyl group.
Uniqueness
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.
Propriétés
Numéro CAS |
34874-91-4 |
|---|---|
Formule moléculaire |
C15H12O2S |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
3-phenyl-3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
Clé InChI |
IWYUKLFSYVWCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



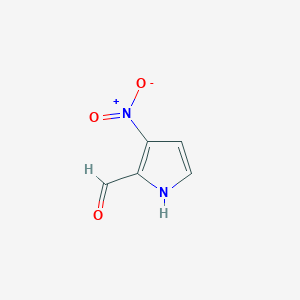
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
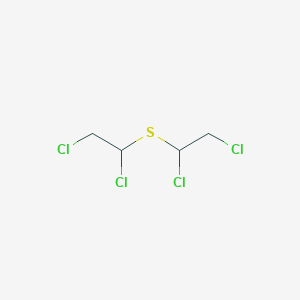
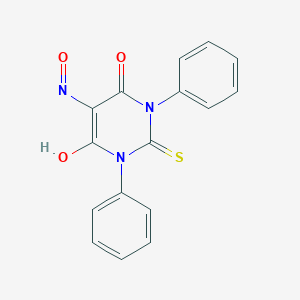
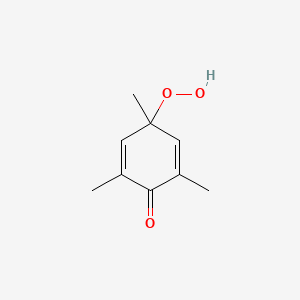
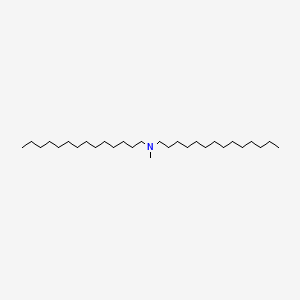
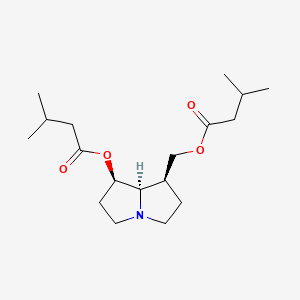

![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
